9alpha-Hydroxyandrosta-1,4-diene-3,17-dione
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Overview
Description
9alpha-hydroxyandrosta-1,4-diene-3,17-dione is a steroid that consists of androstane having double bonds at positions 1 and 4, two keto groups at positions 3 and 17 and a hydroxy group at position 9. It is a 17-oxo steroid, a 9-hydroxy steroid and a 3-oxo-Delta(1),Delta(4)-steroid. It derives from a hydride of an androstane.
Scientific Research Applications
Metabolic Research and Identification
- 9alpha-Hydroxyandrosta-1,4-diene-3,17-dione is involved in metabolic studies. For instance, its metabolism has been investigated in the context of sport doping controls, identifying various metabolites and pathways (Kohler et al., 2007).
Microbial Biotransformation Studies
- This compound has been studied for its transformation by various microbial species. For example, Neurospora crassa, a filamentous fungus, can convert it into various metabolites, showcasing the potential of microorganisms in steroid processing (Faramarzi et al., 2008).
Chemical Synthesis and Modification
- Research has focused on developing effective methods for its chemical synthesis and modification. This includes studies on dehydration methods in organic solvents, which are crucial for producing specific steroid derivatives (Savinova et al., 2017).
Steroid-Based Drug Intermediate Production
- 9alpha-Hydroxyandrosta-1,4-diene-3,17-dione is significant in the production of steroid-based drug intermediates. Innovative methods have been developed for its production from phytosterol, which has applications in pharmaceutical manufacturing (Savinova et al., 2020).
Enzymatic Studies and Genetic Research
- This compound has been used to study the function of specific enzymes and genes involved in steroid metabolism. For example, Comamonas testosteroni's ability to degrade steroids, including 9alpha-Hydroxyandrosta-1,4-diene-3,17-dione, has been examined to understand its metabolic pathways (Horinouchi et al., 2008).
Pharmaceutical Research and Drug Development
- It serves as a precursor in various pharmaceutical processes. The transformation of this compound by different microorganisms has been studied to develop novel pharmaceuticals and understand their metabolic pathways (Faramarzi et al., 2009).
Environmental and Biochemical Studies
- Its degradation by various bacterial strains has been studied, which is relevant for environmental and biochemical research. Understanding these processes is crucial for bioremediation and the development of eco-friendly biotechnological applications (Barnes et al., 1976).
properties
CAS RN |
82182-55-6 |
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Product Name |
9alpha-Hydroxyandrosta-1,4-diene-3,17-dione |
Molecular Formula |
C19H24O3 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(8S,9R,10S,13S,14S)-9-hydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H24O3/c1-17-9-10-19(22)15(14(17)5-6-16(17)21)4-3-12-11-13(20)7-8-18(12,19)2/h7-8,11,14-15,22H,3-6,9-10H2,1-2H3/t14-,15-,17-,18-,19+/m0/s1 |
InChI Key |
JCEUDJXAQHPZGL-PLOWYNNNSA-N |
Isomeric SMILES |
C[C@]12CC[C@]3([C@H]([C@@H]1CCC2=O)CCC4=CC(=O)C=C[C@@]43C)O |
SMILES |
CC12CCC3(C(C1CCC2=O)CCC4=CC(=O)C=CC43C)O |
Canonical SMILES |
CC12CCC3(C(C1CCC2=O)CCC4=CC(=O)C=CC43C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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